molecular formula C12H15N B1391930 5-(2-Cyclohexenyl)-2-methylpyridine CAS No. 1187163-28-5

5-(2-Cyclohexenyl)-2-methylpyridine

Cat. No. B1391930
M. Wt: 173.25 g/mol
InChI Key: WAZNOSRDMRPCON-UHFFFAOYSA-N
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Description

5-(2-Cyclohexenyl)-2-methylpyridine is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.26 . The IUPAC name for this compound is 2-(2-cyclohexen-1-yl)-5-methylpyridine .


Synthesis Analysis

The synthesis of similar compounds involves the use of catalysts and specific reaction conditions . For instance, the production of cyclohexenyl methyl ketones, which are intermediates for the synthesis of alpha- or beta-damascone, involves the isomerization of a 3-cyclohexenyl methyl ketone in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of 5-(2-Cyclohexenyl)-2-methylpyridine consists of a pyridine ring with a methyl group at the 2nd position and a cyclohexenyl group at the 5th position . The InChI code for this compound is 1S/C12H15N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 .

Scientific Research Applications

Electroluminescent Properties in Organometallics

Research into mono-cyclometalated Pt(II) complexes, involving similar compounds to 5-(2-Cyclohexenyl)-2-methylpyridine, highlights their potential in electroluminescent applications. These complexes exhibit significant π−π stacking and Pt−Pt distances, indicating their relevance in materials science, particularly in the development of new electroluminescent materials (Ionkin, Marshall, & Wang, 2005).

Structural Characterization Techniques

Studies on compounds closely related to 5-(2-Cyclohexenyl)-2-methylpyridine, like 2-amino-5-methylpyridine hydrochloride, have been pivotal in advancing structural characterization techniques. Using single-crystal X-ray diffraction, researchers have been able to gain deeper insights into the molecular structure and stability of these compounds (Sherfinski & Marsh, 1975).

Material Science and Medicinal Chemistry

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to 5-(2-Cyclohexenyl)-2-methylpyridine, demonstrates their wide-ranging applications in both material science and medicinal chemistry. This synthesis is critical due to the extensive use of these compounds in various chemical branches (Bagdi, Santra, Monir, & Hajra, 2015).

Infrared Spectroscopy in Photoinduced Tautomerism

The study of 2-amino-5-methylpyridine through matrix-isolation infrared spectroscopy illuminates the potential of using similar compounds for understanding photoinduced amino-imino tautomerism. This research provides valuable insights into the behavior of these molecules under different light conditions, which is significant for photochemistry and photophysics (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).

properties

IUPAC Name

5-cyclohex-2-en-1-yl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-10-7-8-12(9-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZNOSRDMRPCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282656
Record name 5-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclohexenyl)-2-methylpyridine

CAS RN

1187163-28-5
Record name 5-(2-Cyclohexen-1-yl)-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Cyclohexen-1-yl)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901282656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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